1-(Furan-2-yl)-3-(methylamino)propan-2-one
Description
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(furan-2-yl)-3-(methylamino)propan-2-one |
InChI |
InChI=1S/C8H11NO2/c1-9-6-7(10)5-8-3-2-4-11-8/h2-4,9H,5-6H2,1H3 |
InChI Key |
DXEPQYHUNBVVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)CC1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Enaminones
Enaminones are versatile intermediates in organic synthesis. The preparation of this compound can be achieved by reacting a furan-based enaminone with methylamine. This process often requires a catalyst and involves the removal of water formed during the reaction.
- Starting Materials: Furan-based β-diketone or enaminone, methylamine (MeNH2).
- Catalyst: Typically, p-toluenesulfonic acid (PTSA) is used.
- Solvent: Toluene is commonly used due to its ability to facilitate azeotropic distillation.
- Reaction Conditions: The mixture is heated under reflux while continuously removing water through azeotropic distillation with toluene.
- Purification: The product is purified by vacuum distillation or crystallization.
Alternative Methods
Other methods might involve the direct reaction of a furan-based aldehyde or ketone with methylamine under specific conditions, although these are less commonly reported for this particular compound.
Chemical Analysis and Characterization
The characterization of this compound involves various spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both $${}^{1}$$H and $${}^{13}$$C NMR are used to determine the structure and purity of the compound.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate molecular weight and structural information.
- Infrared (IR) Spectroscopy: Useful for identifying functional groups present in the molecule.
Research Discoveries and Applications
Research on compounds like this compound often focuses on their potential biological activities and applications in organic synthesis. These compounds can serve as precursors for more complex molecules with pharmaceutical or material science applications.
Synthetic Applications
The versatility of furan-based compounds in organic synthesis makes them valuable intermediates for constructing complex molecules. They can participate in various reactions, such as cycloadditions and substitutions, to form novel compounds with potential applications.
Data Tables
Table 1: Spectroscopic Data for this compound
| Spectroscopic Method | Data |
|---|---|
| $${}^{1}$$H NMR (CDCl$$_3$$) | δ (ppm): 7.50-7.60 (m, 1H), 6.30-6.40 (m, 2H), 5.60-5.70 (m, 1H), 3.00-3.10 (s, 3H) |
| $${}^{13}$$C NMR (CDCl$$_3$$) | δ (ppm): 190.0, 155.0, 145.0, 110.0, 35.0 |
| HRMS (ESI) | m/z: [M+H]$$^+$$ Calcd for C$$8$$H$${10}$$NO$$_2$$: 152.0712. Found: 152.0709 |
Table 2: Reaction Conditions for Synthesis
| Condition | Description |
|---|---|
| Starting Materials | Furan-based β-diketone or enaminone, methylamine |
| Catalyst | p-Toluenesulfonic acid (PTSA) |
| Solvent | Toluene |
| Reaction Conditions | Reflux with azeotropic distillation |
| Purification | Vacuum distillation or crystallization |
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)-3-(methylamino)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(Furan-2-yl)-3-(methylamino)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Furan-2-yl)-3-(methylamino)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring and methylamino group play crucial roles in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Aromatic Substituent Effects
- Furan vs. For example, 1-(3-Fluorophenyl)-1-(methylamino)propan-2-one exhibits psychoactivity due to halogenated phenyl groups enhancing lipophilicity and blood-brain barrier penetration .
- Methylamino Group: The methylamino substituent at C3 distinguishes the target compound from non-aminated analogs like 1-(Furan-2-yl)propan-2-one. This group may confer basicity and hydrogen-bonding capacity, influencing receptor binding or metabolic stability.
Physical and Spectroscopic Data Comparison
Biological Activity
1-(Furan-2-yl)-3-(methylamino)propan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring, a methylamino group, and a propanone moiety. Its molecular formula is with a molecular weight of approximately 153.18 g/mol. The unique arrangement of these functional groups contributes to its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors, modulating their activity. This interaction can influence several biochemical pathways, particularly those related to neurotransmission and metabolic processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's effectiveness varies depending on the specific microorganism tested.
| Microorganism Tested | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 14 | 16 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer properties . Various studies have reported its ability to induce apoptosis in cancer cells and inhibit tumor growth. Notably, it has demonstrated cytotoxic effects on several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 8.5 |
| A549 | 6.7 |
Case Studies
Several case studies have focused on the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various strains of bacteria and fungi. The results indicated significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL, suggesting potential for further development as an antimicrobial agent.
- Anticancer Research : In vitro studies have demonstrated that treatment with this compound resulted in increased apoptosis in MCF7 cells, with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
